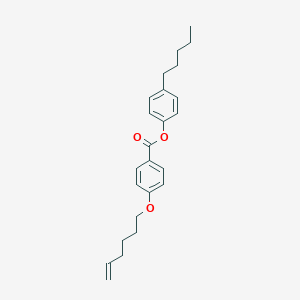

4-Pentylphenyl 4-(5-hexenyloxy)benzoate

Description

4-Pentylphenyl 4-(5-hexenyloxy)benzoate is a liquid crystal (LC) compound belonging to the family of benzoate esters. Its structure features a pentylphenyl group attached to the benzoate core and a 5-hexenyloxy substituent (an alkoxy chain with a terminal double bond). This unsaturation introduces molecular rigidity, which influences mesomorphic properties such as phase transition temperatures and mesophase stability. Such compounds are critical in electro-optical devices, including displays and sensors, due to their tunable optical and thermal behaviors .

Properties

Molecular Formula |

C24H30O3 |

|---|---|

Molecular Weight |

366.5g/mol |

IUPAC Name |

(4-pentylphenyl) 4-hex-5-enoxybenzoate |

InChI |

InChI=1S/C24H30O3/c1-3-5-7-9-19-26-22-17-13-21(14-18-22)24(25)27-23-15-11-20(12-16-23)10-8-6-4-2/h3,11-18H,1,4-10,19H2,2H3 |

InChI Key |

WROMPYNSMRIPHU-UHFFFAOYSA-N |

SMILES |

CCCCCC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OCCCCC=C |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OCCCCC=C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Alkoxy Chain Variations

a. 4-(Hexyloxy)phenyl 4-Pentylbenzoate (CAS 50802-52-3)

- Structure : Saturated hexyloxy chain (C6H13O) instead of unsaturated 5-hexenyloxy.

- Properties :

- Applications : Used in LC mixtures requiring thermal stability .

b. 4-Pentylphenyl 4-(Octyloxy)benzoate (CAS 50649-56-4)

- Structure : Longer saturated octyloxy chain (C8H17O).

- Properties :

- Applications : Suitable for high-temperature LC applications .

c. NOBOW (4-[[(E)-[4-(Nonyloxy)phenyl]imino]methyl]-1,3-phenylene benzoate)

- Structure: Nonyloxy chain (C9H19O) with an imino linker.

- Properties: The imino group introduces conjugation, lowering phase transition temperatures compared to pure benzoate esters. Synthesized via modified Matsunaga method using CDI for esterification, differing from traditional DCC-based approaches .

- Applications : Chiral LC systems with tunable helical twisting power .

Substituent Effects

a. 4-Pentylphenyl 2-Chloro-4-(4-Pentylphenylbenzoyloxy)benzoate (Compound No. 20)

- Structure : Chlorine substituent and extended benzoyloxy group.

- Properties: Electron-withdrawing chlorine increases polarity, enhancing nematic phase stability but raising melting points. In mixtures, it broadens mesomorphic ranges (e.g., 3–112°C in a 1:1 mix with Compound No. 25) .

- Applications : High-performance LC composites for displays .

b. 4-Methoxyphenyl 4-(6-Hydroxyhexyloxy)benzoate

Unsaturation Effects: 5-Hexenyloxy vs. Saturated Chains

- 5-Hexenyloxy Group :

- Saturated Chains (e.g., hexyloxy, octyloxy) :

Data Table: Key Properties of Selected Benzoate Esters

| Compound | Alkoxy/Substituent | Melting Point (°C) | Clearing Point (°C) | Mesophase Type | Key Application |

|---|---|---|---|---|---|

| 4-Pentylphenyl 4-(5-hexenyloxy)benzoate | 5-hexenyloxy (unsaturated) | ~85 (est.) | ~135 (est.) | Nematic | Electro-optical devices |

| 4-(Hexyloxy)phenyl 4-pentylbenzoate | Hexyloxy (saturated) | 95–100 | 145–150 | Nematic | LC displays |

| 4-Pentylphenyl 4-(octyloxy)benzoate | Octyloxy (saturated) | 105–110 | 160–165 | Smectic | High-temperature LCs |

| NOBOW | Nonyloxy + imino | 75–80 | 130–135 | Chiral nematic | Tunable helices |

| Compound No. 20 | Chloro + benzoyloxy | 110–115 | 180–185 | Nematic | Composite LCs |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.